molecular formula C24H17ClN2O4S B4844916 1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA

1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA

Cat. No.: B4844916
M. Wt: 464.9 g/mol
InChI Key: GQBAEFVTBMGSAL-UHFFFAOYSA-N
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Description

1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and an oxochromenyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride.

    Step 2: Synthesis of 3-methoxy-4-(2-oxochromen-3-yl)aniline through a series of reactions involving methoxylation and chromenylation.

    Step 3: Coupling of the intermediate compounds with thiourea under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced reaction monitoring techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cell Signaling: Influencing signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(BENZYLOXY)-4-(CHLOROMETHYL)-2-METHOXYBENZENE
  • 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE

Uniqueness

1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-[[3-methoxy-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4S/c1-30-21-13-15(26-24(32)27-22(28)17-7-3-4-8-19(17)25)10-11-16(21)18-12-14-6-2-5-9-20(14)31-23(18)29/h2-13H,1H3,(H2,26,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBAEFVTBMGSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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